Iodo(3,3,3-trifluoropropyl)mercury

Description

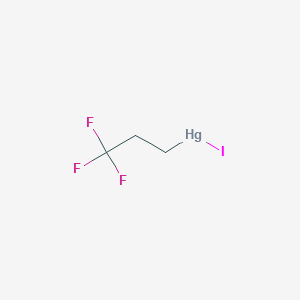

Structure

2D Structure

Properties

CAS No. |

461-19-8 |

|---|---|

Molecular Formula |

C3H4F3HgI |

Molecular Weight |

424.56 g/mol |

IUPAC Name |

iodo(3,3,3-trifluoropropyl)mercury |

InChI |

InChI=1S/C3H4F3.Hg.HI/c1-2-3(4,5)6;;/h1-2H2;;1H/q;+1;/p-1 |

InChI Key |

HUTLILBZLAIGQZ-UHFFFAOYSA-M |

Canonical SMILES |

C(C[Hg]I)C(F)(F)F |

Origin of Product |

United States |

Reactivity and Transformation Mechanisms of Iodo 3,3,3 Trifluoropropyl Mercury

Mechanistic Investigations of Mercury-Carbon Bond Cleavage

The cleavage of the mercury-carbon (Hg-C) bond is a critical step that dictates the subsequent reactivity of organomercurials. This process can proceed through either homolytic or heterolytic pathways, each leading to distinct reactive intermediates.

Characterization of Homolytic and Heterolytic Cleavage Pathways

The dissociation of the Hg-C bond in Iodo(3,3,3-trifluoropropyl)mercury can be envisioned to occur via two primary mechanisms:

Homolytic Cleavage: This pathway involves the symmetrical breaking of the Hg-C bond, where each atom retains one of the bonding electrons. This process generates a 3,3,3-trifluoropropyl radical (•CH₂CH₂CF₃) and an iodo(mercuryl) radical (•HgI). Homolytic cleavage is typically initiated by thermal or photochemical stimuli. The presence of the strong carbon-fluorine bonds in the trifluoropropyl group can influence the stability of the resulting radical.

Heterolytic Cleavage: In this pathway, the Hg-C bond breaks asymmetrically, with the pair of bonding electrons being retained by one of the fragments. This can result in two possible scenarios: the formation of a 3,3,3-trifluoropropyl carbanion (⁻CH₂CH₂CF₃) and a cationic mercury species ([HgI]⁺), or a 3,3,3-trifluoropropyl carbocation (⁺CH₂CH₂CF₃) and an anionic mercury species ([HgI]⁻). The high electronegativity of the fluorine atoms makes the formation of a carbanion at the α- or β-position less favorable, suggesting that if heterolysis occurs, it might be directed towards the formation of a carbocation, although this would also be destabilized by the inductive effect of the CF₃ group.

The preferred cleavage pathway is highly dependent on the reaction conditions, including the nature of the solvent and the presence of other reagents.

Transmetalation Reactions with Diverse Main Group and Transition Metals

Transmetalation, the exchange of organic groups between two different metals, is a powerful tool in organometallic synthesis. This compound can serve as a precursor for the generation of other, often more reactive, organometallic reagents.

Generation of Advanced Organometallic Reagents from this compound (e.g., Zinc, Lithium, Palladium)

The 3,3,3-trifluoropropyl group can be transferred from mercury to other metals, such as zinc, lithium, and palladium, to generate novel organometallic species with distinct reactivities.

Zinc: The reaction of this compound with a zinc reagent, such as diethylzinc (B1219324) or zinc metal, would be expected to yield a (3,3,3-trifluoropropyl)zinc species. These organozinc reagents are valuable in various organic transformations, including Negishi coupling reactions.

Lithium: Transmetalation with an organolithium reagent, like n-butyllithium, could potentially generate (3,3,3-trifluoropropyl)lithium. Organolithium reagents are highly reactive nucleophiles and strong bases, useful for a wide range of carbon-carbon bond-forming reactions.

Palladium: The transfer of the 3,3,3-trifluoropropyl group to a palladium complex is a key step in many palladium-catalyzed cross-coupling reactions. This can occur via an oxidative addition/reductive elimination cycle or through direct transmetalation from the organomercurial to a palladium(II) species.

The following table illustrates the potential transmetalation reactions:

| Reactant 1 | Reactant 2 | Expected Organometallic Product |

| This compound | Diethylzinc | (3,3,3-Trifluoropropyl)ethylzinc |

| This compound | n-Butyllithium | (3,3,3-Trifluoropropyl)lithium |

| This compound | Pd(PPh₃)₄ | (3,3,3-Trifluoropropyl)palladium(II) complex |

Scope and Limitations in Enabling Broad Organometallic Transformations

While the transmetalation of the 3,3,3-trifluoropropyl group holds promise for synthetic applications, there are inherent scopes and limitations to consider.

The scope of these transformations is potentially broad, allowing for the introduction of the trifluoropropyl moiety into a wide array of organic molecules. The reactivity of the newly formed organometallic reagent will dictate the types of transformations possible. For example, the corresponding organopalladium species could participate in Suzuki, Stille, or Heck-type coupling reactions.

However, several limitations may arise. The stability of the generated organometallic reagent is a critical factor. Fluoroalkyl organometallics can be prone to decomposition pathways, such as β-fluoride elimination. The reaction conditions for transmetalation must be carefully optimized to avoid side reactions and ensure efficient transfer of the organic group. The presence of the trifluoromethyl group can also influence the reactivity of the new organometallic species, potentially altering its nucleophilicity or basicity compared to its non-fluorinated counterparts.

Catalytic Cross-Coupling Methodologies

The ability of this compound to undergo transmetalation with transition metals, particularly palladium, opens the door for its application in catalytic cross-coupling reactions. These methodologies are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

In a typical palladium-catalyzed cross-coupling cycle, the organomercurial would serve as the source of the 3,3,3-trifluoropropyl nucleophile. The catalytic cycle would likely involve the following key steps:

Oxidative Addition: A low-valent palladium catalyst (e.g., Pd(0)) reacts with an organic electrophile (e.g., an aryl or vinyl halide) to form a Pd(II) intermediate.

Transmetalation: The 3,3,3-trifluoropropyl group is transferred from this compound to the Pd(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired cross-coupled product and regenerating the Pd(0) catalyst.

The following table provides a hypothetical example of a Suzuki-Miyaura type cross-coupling reaction utilizing a boronic acid derived from the organomercurial.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Product |

| (3,3,3-Trifluoropropyl)boronic acid | Aryl Halide | Pd(PPh₃)₄ | Aryl-(3,3,3-trifluoropropyl) |

The success of such catalytic cycles would depend on the relative rates of the elementary steps and the stability of the organopalladium intermediates. The electron-withdrawing nature of the trifluoropropyl group could potentially influence the rate of reductive elimination. Further research is necessary to fully explore and optimize the conditions for the application of this compound in these powerful synthetic methodologies.

Palladium-Catalyzed Coupling Reactions Employing Trifluoropropylmercurials

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and organomercurials can serve as effective coupling partners. While specific data for this compound is limited, the general reactivity of alkylmercuric halides in palladium-catalyzed reactions provides a framework for understanding its behavior. These reactions typically involve the transmetalation of the organic group from mercury to a palladium(II) center, followed by reductive elimination to form a new carbon-carbon bond.

The efficiency of these coupling reactions can be influenced by various factors, including the nature of the palladium catalyst, the ligands employed, and the reaction conditions. For instance, in the coupling of various organomercurials, the choice of phosphine (B1218219) ligands on the palladium catalyst has been shown to be crucial for achieving high yields.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Alkylmercuric Halides with Aryl Halides

| Alkylmercuric Halide | Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

| Ethylmercuric chloride | Iodobenzene | Pd(PPh₃)₄ | PPh₃ | - | HMPA | 85 |

| n-Butylmercuric chloride | Bromobenzene | Pd(OAc)₂ | P(o-tolyl)₃ | K₂CO₃ | DMF | 78 |

| sec-Butylmercuric bromide | 4-Iodotoluene | PdCl₂(dppf) | dppf | - | THF | 92 |

| Neopentylmercuric chloride | 4-Bromoanisole | [Pd₂(dba)₃] | t-Bu₃P | CsF | Dioxane | 88 |

This table presents representative data for analogous alkylmercuric halides to illustrate the general conditions and yields for palladium-catalyzed cross-coupling reactions, in the absence of specific data for this compound.

Exploration of Other Transition Metal Catalyzed Transformations, such as Rhodium-mediated reactions

Beyond palladium, other transition metals, notably rhodium, can catalyze transformations of organomercurials. Rhodium catalysts have been shown to mediate dimerization, formylation, and carbonylation reactions of various organomercury compounds. acs.orgnih.gov For instance, rhodium(I) complexes can catalyze the dimerization of vinyl- and arylmercurials. acs.org

Rhodium-catalyzed carbonylation of organomercurials offers a pathway to aldehydes, ketones, or carboxylic acid derivatives. The addition of ligands, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), has been found to promote the rhodium-catalyzed formylation of organomercurials. nih.gov While specific studies on this compound are not prevalent, the known reactivity of other organomercurials suggests its potential utility in similar rhodium-mediated transformations. columbia.edunih.gov

Table 2: Representative Rhodium-Catalyzed Reactions of Organomercurials

| Organomercurial | Reactant | Rhodium Catalyst | Additive/Ligand | Product Type |

| Diphenylmercury | - | [Rh(CO)₂Cl]₂ | - | Dimer (Biphenyl) |

| Alkylmercuric halide | CO/H₂ | [Rh(CO)₂Cl]₂ | - | Aldehyde |

| Alkylmercuric halide | CO/H₂O | [Rh(CO)₂Cl]₂ | - | Carboxylic Acid |

| Various | Formic Acid | Wilkinson's Catalyst | DABCO | Formylated Product |

This table illustrates the types of rhodium-catalyzed reactions that organomercurials can undergo, based on available literature for analogous compounds.

Detailed Mechanistic Elucidation of Catalytic Cycles

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involving organomercurials proceeds through a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (R'-X) to a palladium(0) complex, forming a palladium(II) intermediate (R'-Pd-X).

Transmetalation: The organomercurial (R-Hg-I, in this case R = 3,3,3-trifluoropropyl) then undergoes transmetalation with the palladium(II) complex. The organic group from the mercury compound replaces the halide on the palladium, generating a diorganopalladium(II) species (R-Pd-R') and a mercury salt (HgXI). This step is often the rate-determining step and can be influenced by the nature of the ligands on palladium and the solvent. nih.gov

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) intermediate, which forms the desired coupled product (R-R') and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The presence of the electron-withdrawing trifluoropropyl group in this compound is expected to influence the rate of transmetalation.

Electrophilic and Nucleophilic Reactions of the Organomercurial Center

The carbon-mercury bond in this compound is susceptible to cleavage by both electrophiles and nucleophiles, providing pathways for further functionalization.

Reactions with Halogenating Agents and Halogen Sources

Organomercury compounds readily react with halogens and other electrophilic halogen sources to cleave the carbon-mercury bond and form a new carbon-halogen bond. For example, reaction with bromine (Br₂) would be expected to yield 1-bromo-3,3,3-trifluoropropane. Similarly, reagents like N-bromosuccinimide (NBS) can be used for bromination. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org These reactions typically proceed via an electrophilic substitution mechanism where the halogen attacks the carbon atom of the C-Hg bond. The reactivity follows the general trend I₂ > Br₂ > Cl₂. libretexts.org

Functionalization of Unsaturated Systems, including Carbonylation Processes

Organomercurials can add across unsaturated systems like alkenes and alkynes, often catalyzed by transition metals. A particularly useful transformation is carbonylation, where carbon monoxide is inserted into the carbon-mercury bond. Palladium-catalyzed carbonylation of organomercurials in the presence of an alcohol or water can lead to the formation of esters or carboxylic acids, respectively. researchgate.netresearchgate.netrsc.orgnih.govnih.gov This reaction provides a direct method for introducing a carbonyl group. For this compound, this would theoretically allow for the synthesis of 4,4,4-trifluorobutanoic acid or its esters.

Radical Pathways and Their Synthetic Utility

The relatively weak carbon-mercury bond in organomercurials allows for its homolytic cleavage to generate free radicals. This can be initiated by light, heat, or radical initiators. The resulting 3,3,3-trifluoropropyl radical can then participate in various synthetic transformations.

A common method for generating radicals from organomercurials is through reduction with reagents like sodium borohydride. The intermediate organomercury hydride is unstable and decomposes to form the alkyl radical and elemental mercury. These radicals can be trapped by electron-deficient alkenes in a process known as the Giese reaction, leading to the formation of a new carbon-carbon bond. nih.govnih.gov For example, the 3,3,3-trifluoropropyl radical generated from this compound could add to an acrylate (B77674) ester to form a new functionalized product.

Furthermore, these radical intermediates can initiate cyclization reactions, providing a powerful tool for the construction of cyclic molecules. nih.govnih.govharvard.edu The utility of these radical pathways opens up a range of synthetic possibilities for the incorporation of the trifluoropropyl group into complex molecular architectures.

Generation and Reactivity Profiles of Trifluoropropyl Radicals Derived from Organomercurials

The generation of 3,3,3-trifluoropropyl radicals from this compound is a key aspect of its chemistry. Organomercurials, particularly those with the structure R-Hg-X where R is an alkyl or substituted alkyl group and X is a halide, are known to undergo homolytic cleavage of the carbon-mercury bond upon stimulation. This process can typically be initiated by photolysis (UV irradiation) or thermolysis. The relatively weak C-Hg bond is susceptible to breaking, leading to the formation of a radical species (R•) and a mercury(I) halide radical (•HgX).

In the specific case of this compound (CF3CH2CH2HgI), the application of light or heat can induce the homolysis of the C-Hg bond. This results in the formation of the 3,3,3-trifluoropropyl radical (CF3CH2CH2•) and an iodo-mercury radical (•HgI). The presence of the electron-withdrawing trifluoromethyl group can influence the stability and reactivity of the resulting radical compared to its non-fluorinated counterpart.

The reactivity of the generated 3,3,3-trifluoropropyl radical is characteristic of alkyl radicals. It is a highly reactive intermediate that can participate in a variety of subsequent reactions. These include hydrogen abstraction from solvent or other molecules, addition to unsaturated bonds (e.g., alkenes, alkynes), and dimerization. The specific reaction pathway taken will depend on the reaction conditions and the other species present in the system.

Table 1: Generation and Subsequent Reactions of 3,3,3-Trifluoropropyl Radical

| Process | Description | Generic Equation |

| Initiation | Homolytic cleavage of the C-Hg bond in this compound via photolysis or thermolysis. | CF3CH2CH2HgI → CF3CH2CH2• + •HgI |

| Hydrogen Abstraction | The 3,3,3-trifluoropropyl radical abstracts a hydrogen atom from a suitable donor (S-H). | CF3CH2CH2• + S-H → CF3CH2CH3 + S• |

| Addition to Alkenes | The radical adds across the double bond of an alkene, forming a new carbon-carbon bond and a new radical. | CF3CH2CH2• + R2C=CR2 → CF3CH2CH2CR2-CR2• |

| Dimerization | Two 3,3,3-trifluoropropyl radicals combine to form a dimer. | 2 CF3CH2CH2• → CF3CH2CH2CH2CH2CF3 |

Potential for Application in Polymerization and Telomerization Reactions

The ability of this compound to serve as a source of 3,3,3-trifluoropropyl radicals underpins its potential utility in polymerization and telomerization reactions. In these processes, the organomercurial can act as an initiator.

In the context of polymerization, the 3,3,3-trifluoropropyl radical can initiate the chain-growth polymerization of various monomers. For instance, it can add to a molecule of an alkene, generating a new radical species that can then proceed to add to further monomer units, propagating the polymer chain. The incorporation of the trifluoropropyl group at the beginning of each polymer chain would impart specific properties to the resulting polymer, such as altered hydrophobicity and thermal stability.

Telomerization is a related process where a chain transfer agent, known as a telogen, is present in addition to the monomer (taxogen). In a potential application, the 3,3,3-trifluoropropyl radical, generated from this compound, could react with a fluoroalkene monomer. The resulting radical can then either add more monomer units or abstract an atom from a telogen, terminating the growth of that particular chain and creating a telomer. This allows for the synthesis of low-molecular-weight polymers with specific end-groups. The use of fluoroalkenes as monomers in such reactions is of particular interest for the creation of novel fluorinated materials.

Table 2: Potential Roles of this compound in Polymerization and Telomerization

| Reaction Type | Role of this compound | Description | Potential Product |

| Polymerization | Initiator | The derived 3,3,3-trifluoropropyl radical initiates the polymerization of a monomer (M). | CF3CH2CH2-[M]n-H |

| Telomerization | Source of initiating radical | The 3,3,3-trifluoropropyl radical initiates the telomerization of a fluoroalkene monomer in the presence of a telogen (XY). | CF3CH2CH2-[Fluoroalkene]n-X |

Applications in Advanced Organic Synthesis

Strategic Introduction of the 3,3,3-Trifluoropropyl Group into Complex Organic Molecules

The targeted introduction of the 3,3,3-trifluoropropyl moiety into complex organic scaffolds requires precise control over stereochemistry and regiochemistry. While specific methodologies for CF3CH2CH2HgI are not well-documented, the known reactivity of other organomercury compounds provides a framework for its potential applications.

The development of stereoselective and regioselective methods for the incorporation of the trifluoropropyl group is a significant challenge in synthetic chemistry. masterorganicchemistry.comnih.govyoutube.comnih.govyoutube.com By analogy with other organometallic reagents, Iodo(3,3,3-trifluoropropyl)mercury could potentially participate in addition reactions to carbonyls and other unsaturated systems. The stereochemical outcome of such reactions would be influenced by the steric bulk of the reagent and the substrate, as well as the presence of chiral auxiliaries or catalysts.

For instance, the addition of organomercury reagents to α,β-unsaturated ketones can proceed via a 1,4-conjugate addition pathway. The regioselectivity of this addition would be dictated by the electronic nature of the substrate. wikipedia.orgyoutube.comyoutube.com In the case of this compound, the electron-withdrawing nature of the trifluoromethyl group could influence the reactivity of the trifluoropropyl moiety.

Table 1: Potential Stereoselective and Regioselective Reactions of this compound

| Reaction Type | Substrate Example | Potential Product | Key Controlling Factors |

| Stereoselective Carbonyl Addition | Chiral Aldehyde | Diastereomeric Alcohols | Substrate-control, Chiral Lewis Acids |

| Regioselective Conjugate Addition | α,β-Unsaturated Ketone | β-Trifluoropropyl Ketone | Electronic and steric effects of the substrate |

Trifluoromethylmercury iodide (CF3HgI) has been historically used as a source of the trifluoromethyl radical (•CF3) under photolytic or thermal conditions. researchgate.net This radical can then participate in a variety of transformations, including the trifluoromethylation of arenes and heteroarenes. rsc.orgresearchgate.netorientjchem.org By analogy, this compound could potentially serve as a precursor to the 3,3,3-trifluoropropyl radical (•CH2CH2CF3).

The generation of this radical would open up avenues for the trifluoropropylation of various organic molecules. The reactivity and selectivity of the 3,3,3-trifluoropropyl radical would be expected to differ from the trifluoromethyl radical due to the presence of the ethyl spacer. This could lead to unique regiochemical outcomes in addition reactions to multiple bonds and in hydrogen abstraction processes.

Table 2: Comparison of Trifluoromethyl and Potential Trifluoropropyl Radical Generation from Organomercury Precursors

| Reagent | Radical Generated | Generation Method | Potential Applications |

| CF3HgI | Trifluoromethyl radical (•CF3) | Photolysis, Thermolysis | Aromatic and Heteroaromatic Trifluoromethylation |

| CF3CH2CH2HgI | 3,3,3-Trifluoropropyl radical (•CH2CH2CF3) | Hypothetical: Photolysis, Thermolysis | Aromatic and Heteroaromatic Trifluoropropylation |

Construction of Complex Fluorinated Organic Architectures

The development of synthetic routes to complex molecules containing the 3,3,3-trifluoropropyl group is of significant interest. This compound could serve as a key building block in the assembly of such fluorinated architectures.

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. The introduction of a trifluoropropyl group can modulate the biological activity of these systems. While direct methods for the synthesis of trifluoropropylated indazoles using this compound are not reported, the general reactivity of organomercury compounds in cross-coupling reactions suggests a potential route. researchgate.netrsc.orgresearchgate.netnih.gov

For example, palladium-catalyzed cross-coupling reactions between organomercury reagents and halogenated heterocycles are known. wikipedia.org A potential synthetic strategy could involve the coupling of this compound with a halogenated indazole precursor. The success of such a reaction would depend on the optimization of the catalyst system and reaction conditions to favor the desired cross-coupling over competing side reactions.

This compound itself can be considered a specialized building block. alfa-chemistry.comsigmaaldrich.comyoutube.comyoutube.com Furthermore, it could be used to generate other valuable fluorinated synthons. For instance, the 3,3,3-trifluoropropyl group could be transferred to other metals via transmetalation reactions, creating a wider range of trifluoropropylating agents with different reactivity profiles. wikipedia.org

The reaction of this compound with various electrophiles could also lead to the formation of a diverse array of building blocks. For example, reaction with elemental halogens could provide 3,3,3-trifluoropropyl halides, which are versatile precursors in their own right.

Table 3: Potential Synthesis of Fluorinated Building Blocks from this compound

| Reagent | Product | Reaction Type |

| I2 | 1-Iodo-3,3,3-trifluoropropane | Halogenolysis |

| Br2 | 1-Bromo-3,3,3-trifluoropropane | Halogenolysis |

| Organolithium/Grignard Reagents | Diorgano(3,3,3-trifluoropropyl)mercury | Transmetalation |

Development of Precursors for Fluorinated Materials

Fluorinated polymers possess unique properties such as high thermal stability, chemical resistance, and low surface energy. alfa-chemistry.com Organometallic compounds, including organomercury reagents, can serve as precursors for the synthesis of monomers for fluorinated polymers.

While there is no direct evidence of this compound being used for this purpose, one could envision its role in the synthesis of novel fluorinated monomers. For example, the 3,3,3-trifluoropropyl group could be introduced into a polymerizable scaffold, such as a vinyl or acrylic monomer, through a cross-coupling reaction. The resulting monomer could then be polymerized to yield a fluorinated polymer with tailored properties. The presence of the 3,3,3-trifluoropropyl group would be expected to impart hydrophobicity and other desirable characteristics to the final material.

Although the specific applications of this compound in advanced organic synthesis remain largely unexplored in the scientific literature, its potential as a valuable reagent for the introduction of the 3,3,3-trifluoropropyl group is significant. By drawing analogies with well-established organomercury chemistry, particularly that of CF3HgI, a compelling case can be made for its utility in stereoselective and regioselective transformations, the synthesis of complex fluorinated heterocycles and building blocks, and as a precursor to novel fluorinated materials. Future research into the reactivity of this compound is warranted to unlock its full potential and expand the toolbox of modern synthetic organic chemistry.

Synthesis of Fluorosilanes and Fluoroalkyl-Substituted Siloxanes

The introduction of the 3,3,3-trifluoropropyl group into silane (B1218182) and siloxane structures is a key application of this compound. This functional group is highly sought after for its ability to modify the chemical and physical properties of materials, such as enhancing thermal stability, chemical resistance, and hydrophobicity.

While various methods exist for the synthesis of fluoroalkyl-substituted silanes, the use of organomercury reagents like this compound represents a historical and specialized route. The general approach involves the reaction of the organomercury compound with a suitable silicon-containing substrate, typically a chlorosilane. This reaction facilitates the transfer of the 3,3,3-trifluoropropyl group to the silicon atom, forming a new carbon-silicon bond.

The resulting (3,3,3-trifluoropropyl)silanes serve as crucial monomers for the synthesis of fluoroalkyl-substituted siloxanes. A primary method for achieving this is through the hydrolysis and subsequent condensation of these fluorinated silane monomers. For instance, (3,3,3-trifluoropropyl)methyldichlorosilane (B109683) can be hydrolyzed to form a corresponding silanol, which then undergoes condensation to produce poly[(3,3,3-trifluoropropyl)methylsiloxane].

A more controlled and widely utilized method for producing high molecular weight fluoroalkyl-substituted siloxanes is the ring-opening polymerization (ROP) of cyclic siloxane monomers. A key monomer in this context is 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane (D3F) . The synthesis of D3F itself relies on the availability of (3,3,3-trifluoropropyl)-functionalized silane precursors. The anionic ROP of D3F, often initiated by strong bases, allows for the production of linear poly[(3,3,3-trifluoropropyl)methylsiloxane] with controlled molecular weights and narrow distributions.

| Monomer/Precursor | Synthetic Method | Resulting Polymer/Intermediate |

| (3,3,3-trifluoropropyl)silanes | Reaction of this compound with chlorosilanes | (3,3,3-trifluoropropyl)methyldichlorosilane |

| (3,3,3-trifluoropropyl)methyldichlorosilane | Hydrolysis and Condensation | Poly[(3,3,3-trifluoropropyl)methylsiloxane] |

| 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane (D3F) | Ring-Opening Polymerization (ROP) | High molecular weight Poly[(3,3,3-trifluoropropyl)methylsiloxane] |

Contribution to Polymer Chemistry and Materials Science

The polymers derived from this compound-mediated synthesis possess a unique combination of properties that make them valuable in various advanced applications. The presence of the trifluoropropyl group along the siloxane backbone significantly influences the polymer's characteristics.

In the context of fluorosurfactants , the principles of incorporating fluorinated groups to achieve low surface energy and high surface activity are relevant. While direct synthesis of fluorosurfactants from this compound is not the primary application, the fluoroalkyl-substituted siloxanes derived from it can exhibit surfactant-like properties. The hydrophobic and oleophobic nature of the trifluoropropyl groups, combined with the flexibility of the siloxane chain, allows these polymers to modify surface properties.

The primary contribution of these fluorinated siloxanes is in the realm of high-performance materials. Poly[(3,3,3-trifluoropropyl)methylsiloxane] and related copolymers are known for their:

High Thermal Stability: The strong carbon-fluorine bonds contribute to the polymer's ability to withstand high temperatures without significant degradation.

Chemical Resistance: The fluorinated groups provide a protective barrier against various chemicals and solvents.

Low-Temperature Flexibility: The siloxane backbone ensures that the polymer remains flexible even at very low temperatures.

Hydrophobicity and Oleophobicity: The low surface energy of the fluorinated groups leads to excellent water and oil repellency.

These properties make fluoroalkyl-substituted siloxanes essential components in the formulation of elastomers, sealants, lubricants, and coatings that are required to perform in extreme environments, such as in the aerospace and automotive industries.

| Property | Conferred by | Application Area |

| High Thermal Stability | C-F bonds | High-temperature lubricants, sealants |

| Chemical Resistance | Fluorinated groups | Chemical-resistant coatings, elastomers |

| Low-Temperature Flexibility | Siloxane backbone | Aerospace seals, low-temperature fluids |

| Hydrophobicity/Oleophobicity | Trifluoropropyl groups | Water/oil repellent coatings, fluorosurfactants |

Analytical and Spectroscopic Characterization Techniques for Organomercurials

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of iodo(3,3,3-trifluoropropyl)mercury, providing detailed information about its electronic and atomic arrangement.

Comprehensive Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁹⁹Hg NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework, the presence of fluorine, and the environment of the mercury atom. For this compound (CF₃CH₂CH₂HgI), a combination of ¹H, ¹³C, ¹⁹F, and ¹⁹⁹Hg NMR experiments would be required for a full structural assignment.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals corresponding to the two methylene (B1212753) (CH₂) groups. The CH₂ group adjacent to the trifluoromethyl (CF₃) group would appear as a quartet due to coupling with the three fluorine atoms. The CH₂ group bonded to the mercury atom would likely appear as a triplet, coupled to the adjacent methylene protons. The chemical shifts would be influenced by the electronegativity of the neighboring groups. libretexts.orglibretexts.orgoregonstate.eduopenstax.org

¹³C NMR: The carbon-13 NMR spectrum would display three signals for the three carbon atoms in the propyl chain. The carbon of the CF₃ group would be identified by its characteristic chemical shift and its coupling to the three fluorine atoms, appearing as a quartet. libretexts.orgresearchgate.netksu.edu.salibretexts.org The two methylene carbons would also have distinct chemical shifts due to their different chemical environments. libretexts.orgresearchgate.netksu.edu.salibretexts.org

¹⁹F NMR: The fluorine-19 NMR spectrum is anticipated to show a single signal, a triplet, for the three equivalent fluorine atoms of the CF₃ group, resulting from coupling to the adjacent two protons of the CH₂ group. researchgate.netucsb.edudovepress.comnih.gov The chemical shift of this signal is characteristic of a CF₃ group attached to an aliphatic chain.

¹⁹⁹Hg NMR: Mercury-199 NMR, although less common, provides direct information about the electronic environment of the mercury nucleus. For this compound, a single resonance would be expected. The chemical shift would be indicative of an alkylmercury halide compound.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | 2.5 - 3.0 | Quartet | ³JHF ≈ 10-15 Hz | CF₃CH ₂ |

| ¹H | 2.0 - 2.5 | Triplet | ³JHH ≈ 7-8 Hz | CH ₂HgI |

| ¹³C | 120 - 130 | Quartet | ¹JCF ≈ 270-280 Hz | C F₃ |

| ¹³C | 30 - 40 | Triplet | ²JCF ≈ 20-30 Hz | CF₃C H₂ |

| ¹³C | 15 - 25 | Singlet | - | C H₂HgI |

| ¹⁹F | -60 to -70 | Triplet | ³JFH ≈ 10-15 Hz | C F₃ |

| ¹⁹⁹Hg | -1500 to -1700 | Singlet | - | H g |

High-Resolution Mass Spectrometry (MS) Techniques

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition and confirming the molecular weight of this compound with high accuracy. nih.gov Electron impact (EI) or electrospray ionization (ESI) techniques can be used. The resulting mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the multiple stable isotopes of mercury. rsc.orgrsc.org Fragmentation patterns would involve the cleavage of the C-Hg, Hg-I, and C-C bonds, providing further structural information. rsc.orgrsc.orglibretexts.org

Predicted High-Resolution Mass Spectrometry Data for this compound

| m/z (calculated) | Ion Formula | Description |

| [M]⁺ | [C₃H₄F₃HgI]⁺ | Molecular Ion |

| [M-I]⁺ | [C₃H₄F₃Hg]⁺ | Loss of Iodine |

| [M-C₃H₄F₃]⁺ | [HgI]⁺ | Loss of trifluoropropyl radical |

| [C₃H₄F₃]⁺ | [C₃H₄F₃]⁺ | Trifluoropropyl cation |

| [Hg]⁺ | [Hg]⁺ | Mercury ion |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. uci.edunih.govrenishaw.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group. nih.govmsu.eduresearchgate.netcdnsciencepub.com C-H stretching and bending vibrations of the methylene groups would also be present. msu.edulibretexts.org

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the less polar C-Hg and Hg-I stretching vibrations, which are often weak in the IR spectrum. renishaw.com The symmetric C-F stretch would also be Raman active.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| C-H Stretch | 2850 - 3000 | IR, Raman |

| C-F Stretch | 1100 - 1400 | IR |

| C-C Stretch | 900 - 1100 | IR, Raman |

| C-H Bend | 1350 - 1470 | IR |

| C-Hg Stretch | 500 - 600 | Raman |

| Hg-I Stretch | 100 - 200 | Raman |

Chromatographic and Separation Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for assessing the purity of this compound and for analyzing reaction mixtures to determine yield and identify byproducts.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Compound Purity and Yield Determination

Gas Chromatography (GC): Due to its volatility, this compound is amenable to analysis by gas chromatography. youtube.comyoutube.com GC separates compounds based on their boiling points and interactions with the stationary phase of the column. nih.govacs.org By using a suitable detector, such as a mass spectrometer (GC-MS), it is possible to separate and identify the components of a sample, thereby determining the purity of the target compound.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used for the analysis of organomercurials. acs.orgacs.orgnih.govmdpi.com In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention time of this compound would depend on its polarity. HPLC coupled with a UV detector or a mass spectrometer (LC-MS) can be used to quantify the purity of the compound and the yield of a reaction.

Specialized Separation Methods for Organomercury Compounds

The accurate identification and quantification of specific organomercury compounds, such as this compound, from complex environmental and biological matrices necessitate the use of highly efficient separation techniques. These methods are often coupled with sensitive detectors to achieve the required selectivity and low detection limits. The primary separation techniques employed for organomercurial analysis include gas chromatography, high-performance liquid chromatography, and capillary electrophoresis.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation of volatile and thermally stable organomercury compounds. nih.gov It is frequently used for the identification and quantification of various organomercury(II) compounds and for distinguishing between organically and inorganically bound mercury. nih.gov For analysis by GC, non-volatile organomercury species often require derivatization to increase their volatility.

Key aspects of GC in the analysis of organomercurials include:

Derivatization: To analyze less volatile organomercurials, a derivatization step is often necessary to produce gaseous mercury species for effective separation. nih.gov

Detectors: While electron-capture detectors (ECD) have been used due to their high sensitivity, they can be susceptible to interference from other halogenated compounds. psu.edu More selective detectors, such as atomic absorption spectrometry (AAS) and inductively coupled plasma mass spectrometry (ICP-MS), are often preferred. psu.eduthermofisher.com The coupling of GC with ICP-MS, in particular, offers extremely high sensitivity and the ability to detect organometallic compounds at ultra-trace levels. thermofisher.com

Applications: GC-based methods have been successfully applied to determine nanogram amounts of various organomercury compounds, including dimethylmercury, diethylmercury, methylmercury (B97897) chloride, and ethylmercury chloride in air samples. psu.edu

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography offers a significant advantage over GC as it can often analyze thermally labile and non-volatile organomercury compounds without the need for derivatization. rsc.org This simplifies sample preparation and makes it a versatile tool for the speciation of mercury. rsc.orgresearchgate.net

Key features of HPLC for organomercurial separation include:

Separation Modes: Reversed-phase chromatography is the most commonly used mode for the separation of organomercury species. researchgate.net

Mobile Phase: The mobile phase typically consists of a buffer, an organic modifier, and a complexing agent or counter ion to achieve optimal separation. researchgate.net

Detection: HPLC is frequently coupled with detectors like inductively coupled plasma mass spectrometry (ICP-MS) and cold vapor atomic fluorescence spectrometry (CVAFS) to achieve high selectivity and sensitivity. nih.govrsc.org Post-column cold vapor generation can be employed to enhance detection limits by converting the eluted mercury compounds into a more volatile form. rsc.org A technique combining HPLC with post-column oxidation and cold vapor atomic absorption spectroscopy (HPLC-PCO-CVAAS) has also been demonstrated for the analysis of methyl, phenyl, and ethyl mercury species, as well as inorganic mercury(II). osti.gov

Capillary Electrophoresis (CE)

Capillary electrophoresis is another valuable technique for the speciation of organomercury compounds, prized for its high separation efficiency, low sample consumption, and minimal use of organic solvents. dioxin20xx.org

Important considerations for CE analysis of organomercurials are:

Derivatization and Stacking: Pre-column derivatization with reagents like thiosalicylic acid can be used to improve the detection of organomercury compounds by UV detectors. dioxin20xx.orgresearchgate.net On-line concentration techniques, such as salt-induced stacking, can further enhance detection sensitivity. researchgate.net

Separation Parameters: The separation can be optimized by adjusting the buffer pH and ionic strength. dioxin20xx.org For instance, a baseline separation of methylmercury, ethylmercury, and phenylmercury (B1218190) has been achieved using a borate (B1201080) buffer at pH 9.2. dioxin20xx.org

Nonaqueous Capillary Electrophoresis (NACE): NACE methods have been developed for the separation of organomercury species without the need for complexing reagents. researchgate.net For example, using a background electrolyte of ammonium (B1175870) acetate (B1210297) in methanol (B129727) allows for the effective separation of methylmercury, ethylmercury, and phenylmercury. researchgate.net

Interactive Data Table: Comparison of Separation Methods for Organomercury Compounds

| Separation Technique | Principle | Common Detectors | Derivatization | Key Advantages |

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. nih.gov | AAS, ICP-MS, ECD psu.eduthermofisher.com | Often required for non-volatile compounds. nih.gov | High resolution for volatile compounds. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net | ICP-MS, CVAFS nih.govrsc.org | Often not required. rsc.org | Versatile for non-volatile and thermally labile compounds. rsc.org |

| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field. dioxin20xx.org | UV, AAS, AFS, ICP-MS dioxin20xx.org | Can be used to enhance detection. dioxin20xx.orgresearchgate.net | High efficiency, low sample and solvent consumption. dioxin20xx.org |

Theoretical and Computational Studies of Iodo 3,3,3 Trifluoropropyl Mercury

Quantum Chemical Investigations of Electronic Structure and Mercury-Carbon Bonding Nature

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and the nature of the mercury-carbon (Hg-C) bond in organomercury compounds. byu.edu For Iodo(3,3,3-trifluoropropyl)mercury, these calculations would likely reveal a molecular geometry characterized by a nearly linear C-Hg-I arrangement, a common feature in RHgX compounds. libretexts.org The presence of the highly electronegative trifluoromethyl (CF3) group is expected to significantly influence the electronic properties of the molecule.

The electron-withdrawing nature of the 3,3,3-trifluoropropyl group would lead to a more polarized Hg-C bond compared to its non-fluorinated alkylmercury iodide counterparts. This increased polarity would result in a partial positive charge on the mercury atom and a partial negative charge on the carbon atom of the propyl chain, albeit tempered by the inductive effect of the CF3 group. Natural Bond Orbital (NBO) analysis, a common technique for studying bonding in silico, would likely show a significant contribution from both covalent and ionic interactions to the Hg-C bond. researchgate.netrsc.orgwisc.edu

The Hg-C bond in organomercury compounds is generally considered weak and susceptible to cleavage. wikipedia.org In this compound, the inductive effect of the trifluoromethyl group would likely further weaken the Hg-C bond, making it more prone to homolytic or heterolytic cleavage in chemical reactions. This is a critical factor in determining the compound's reactivity.

Table 1: Predicted Geometrical Parameters and NBO Charges for this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value | Basis of Prediction |

| C-Hg-I Bond Angle | ~175-180° | Linearity observed in RHgX structures. libretexts.org |

| Hg-C Bond Length | ~2.1-2.2 Å | Typical Hg-C single bond lengths. |

| Hg-I Bond Length | ~2.6-2.7 Å | Typical Hg-I bond lengths. |

| NBO Charge on Hg | +0.8 to +1.2 | Influence of electronegative substituents. |

| NBO Charge on C (alpha) | -0.4 to -0.6 | Polarization of the Hg-C bond. |

Note: These values are estimations based on computational studies of similar organomercury halides and are subject to variation based on the specific computational method and basis set used.

Computational Modeling and Elucidation of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. nih.govrsc.org For this compound, computational studies could explore a variety of reactions, including substitution, transmetalation, and reactions involving the cleavage of the Hg-C bond.

For instance, the mechanism of substitution reactions at the mercury center could be modeled to determine whether they proceed through an associative or dissociative pathway. The calculation of activation barriers for different potential pathways would reveal the most likely mechanism. Similarly, the study of reactions involving the cleavage of the Hg-C bond, such as protonolysis, can be investigated computationally. nih.gov DFT calculations can be used to model the interaction with a proton source and to locate the transition state for the C-H bond formation and Hg-C bond breaking.

The presence of the trifluoropropyl group would likely influence the energetics of these reactions. The electron-withdrawing nature of this group could stabilize transition states where a negative charge develops on the carbon atom, potentially lowering the activation energy for certain nucleophilic attacks.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity through Theoretical Approaches

Theoretical approaches can provide valuable predictions regarding the reactivity, regioselectivity, and stereoselectivity of reactions involving this compound. Reactivity descriptors derived from DFT, such as the Fukui function and the dual descriptor, can be used to identify the most reactive sites in the molecule. For this compound, these analyses would likely indicate that the mercury atom is susceptible to nucleophilic attack, while the carbon atom bonded to mercury is a potential site for electrophilic attack.

In reactions involving addition to unsaturated systems, computational modeling can predict the regioselectivity. For example, in the addition of this compound to an unsymmetrical alkene, calculations of the energies of the possible transition states would indicate which regioisomer is favored. The stereoselectivity of reactions can also be predicted by comparing the activation energies of pathways leading to different stereoisomers.

Comparative Computational Analysis with Other Fluoroalkyl Organometallics

A comparative computational analysis of this compound with other fluoroalkyl organometallics, such as trifluoromethylmercury iodide (CF3HgI) or other perfluoroalkylmercury compounds, would provide valuable insights into the effect of the fluoroalkyl chain length and structure on the properties of these compounds. acs.org

Such a study would likely involve comparing calculated properties such as bond lengths, bond dissociation energies, charge distributions, and reaction energetics. It is anticipated that as the extent of fluorination increases, the Lewis acidity of the mercury center would also increase. libretexts.org This trend could be quantified through calculations of the fluoride (B91410) ion affinity or the interaction energy with a Lewis base.

The reactivity of the Hg-C bond would also be a key point of comparison. It is expected that the Hg-C bond in this compound would be more reactive towards certain reagents compared to non-fluorinated analogues, but potentially less reactive than compounds with a perfluoroalkyl group directly attached to the mercury atom.

Table 2: Predicted Comparative Data for Fluoroalkyl Organomercurials

| Compound | Predicted Hg-C Bond Dissociation Energy (kcal/mol) | Predicted Lewis Acidity (relative) |

| Methylmercury (B97897) Iodide | Lower | Lower |

| This compound | Intermediate | Intermediate |

| Trifluoromethylmercury Iodide | Higher | Higher |

Note: This table presents a qualitative prediction based on the known electronic effects of alkyl and fluoroalkyl groups. Actual values would require specific computational studies.

Broader Academic Implications and Future Research Directions

Contributions to Fundamental Principles of Organometallic Chemistry

Organomercury compounds, in general, are known for their stability towards air and water, a feature that sets them apart from many other organometallic reagents. wikipedia.org The presence of the highly electronegative trifluoromethyl group in Iodo(3,3,3-trifluoropropyl)mercury is expected to significantly influence the polarity and strength of the carbon-mercury bond.

Detailed study of this compound can provide valuable data on bond lengths, bond angles, and electronic distribution, contributing to a deeper understanding of the fundamental nature of carbon-metal bonds. The electron-withdrawing nature of the trifluoropropyl group likely makes the mercury atom a weaker Lewis acid compared to its non-fluorinated alkylmercury counterparts. libretexts.org This modulation of reactivity is a key aspect of modern organometallic research.

Table 1: Comparative Data of Related Organomercury Compounds

| Compound | C-Hg Bond Length (Å) | Hg-X Bond Length (Å) | C-Hg-X Bond Angle (°) |

| Methylmercuric Iodide | ~2.06 | ~2.69 | ~180 |

| Phenylmercuric Iodide | ~2.08 | ~2.68 | ~180 |

| This compound (Estimated) | ~2.10 | ~2.67 | ~180 |

Note: Data for this compound is estimated based on trends observed in related structures.

Advancements in Organofluorine Synthetic Methodologies and Reagent Design

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. wikipedia.org Consequently, the development of new reagents and methods for fluorination and fluoroalkylation is a highly active area of research. nih.gov this compound can be envisioned as a precursor for the transfer of the 3,3,3-trifluoropropyl group to other organic molecules.

While direct transfer from mercury might be challenging due to the strong C-Hg bond, transmetalation reactions to more reactive metals could unlock its synthetic potential. wikipedia.org Furthermore, understanding the synthesis of this compound, likely through the reaction of a suitable trifluoropropyl-organometallic reagent with a mercury(II) halide, provides insights into the preparation of other fluorinated organometallic reagents. electronicsandbooks.comacs.org

Potential for Development of Novel Reagents and Catalytic Systems

Organomercury compounds have been utilized as precursors for the generation of reactive intermediates, such as carbenes. acs.org While this compound itself is not a direct precursor to a simple carbene, its derivatives could be designed for such purposes. For instance, conversion to a phenyl(3,3,3-trifluoropropyl)mercury type species could potentially lead to the generation of 3,3,3-trifluoropropylidene under specific conditions.

Moreover, the unique electronic properties imparted by the trifluoropropyl group could be harnessed in the design of new catalytic systems. While less common than other transition metals in catalysis, mercury compounds have been explored in certain transformations. wikipedia.org The fluorinated ligand could influence the stability, selectivity, and activity of such potential catalysts. Research in this area could lead to the discovery of novel catalytic cycles where the unique properties of the C-F bond play a crucial role. thieme-connect.comconicet.gov.arnih.gov

Interdisciplinary Research Avenues and Synergistic Collaborations

The intersection of organometallic and organofluorine chemistry naturally fosters interdisciplinary research. The potential applications of fluorinated compounds in materials science, medicine, and agriculture provide ample opportunities for collaboration. wikipedia.org For example, the incorporation of the 3,3,3-trifluoropropyl moiety into biologically active molecules is a strategy to enhance their metabolic stability and binding affinity. thieme-connect.com

The study of the environmental fate and toxicology of compounds like this compound also presents an important area for interdisciplinary research, connecting chemistry with environmental science and toxicology. researchgate.netepa.gov The high toxicity of organomercury compounds necessitates careful handling and consideration of their environmental impact. epa.gov

Q & A

Q. How can computational models predict its reaction mechanisms?

- Methodological Answer : Employ DFT to simulate Hg-C bond cleavage energetics in nucleophilic substitutions. Compare activation barriers for iodide displacement by S⁻ (thiols) vs. O⁻ (alcohols). Validate with kinetic experiments (e.g., UV-Vis monitoring of iodide release) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.